
N,N-Dimethylcyclopropanecarboxamide
Overview
Description
N,N-Dimethylcyclopropanecarboxamide is a chemical compound that belongs to the class of cyclopropanecarboxamides. These compounds are of interest due to their potential biological activities and applications in various fields, including pharmaceuticals. The cyclopropane ring is a common motif in many biologically active molecules, and the introduction of the dimethylamino group can significantly alter the chemical and physical properties of the compound, potentially leading to new pharmacological properties.
Synthesis Analysis
The synthesis of related cyclopropanecarboxamide derivatives has been reported in the literature. For instance, the synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide was achieved through a series of reactions starting from 2,2-dimethyl-3-(2,2-chloro-3,3,3-trifluoro-1-propenyl) cyclopropanecarboxylic acid, involving acylation, amidogen, and hydroxymethylation reactions . Additionally, a series of N-(heterocyclyl)-2,2-dimethylcyclopropanecarboxamides were prepared with high yields ranging from 43% to 72%, using 2,2-dimethylcyclopropanecarboxylic acid as a starting material .
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxamide derivatives has been explored through various techniques. X-ray crystallography has been used to determine the structure of these compounds, revealing details such as crystal system, space group, and cell dimensions . Molecular mechanics calculations have also been employed to investigate the conformational flexibility of substituents attached to the cyclopropane ring, which is crucial for understanding the interaction of these compounds with biological targets such as DNA .
Chemical Reactions Analysis
The reactivity of cyclopropanecarboxamide derivatives can be influenced by the presence of different substituents. For example, the introduction of a dimethylamino group can lead to intramolecular hydrogen bonding, which can affect the compound's ability to interact with other molecules, such as DNA . The chemical reactions involving these compounds are often tailored to produce specific derivatives with desired properties for potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropanecarboxamide derivatives are determined by their molecular structure. The presence of substituents like dimethylamino groups can influence properties such as solubility, melting point, and stability. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize these properties and confirm the identity of synthesized compounds . The crystallographic data provide additional insights into the solid-state properties of these molecules, such as density and molecular packing .
Scientific Research Applications
Synthesis and Chemical Properties
- N,N-Dimethylcyclopropanecarboxamide has been explored in the synthesis of various chemical compounds. For instance, its derivatives have been synthesized and characterized, showing higher yields in the range of 43%-72% (Wang Jing, 2008).
- It has also been used as a building block for acyclic, carbocyclic, five- and six-membered heterocyclic derivatives. These derivatives are of biological interest, offering new classes of biologically active heterocyclic compounds for biomedical applications (H. Gaber et al., 2017).
Biological and Pharmacological Activity
- Certain derivatives of N,N-Dimethylcyclopropanecarboxamide, such as milnacipran, have been evaluated for their antagonistic activity on NMDA receptors. These compounds show potential in the design of new NMDA-receptor antagonists due to their unique structure, which differentiates them from known competitive and noncompetitive antagonists (S. Shuto et al., 1995).
Spectroscopic and Structural Analysis
- Spectroscopic studies of N,N-Dimethylcyclopropanecarboxamides have contributed to understanding amide-rotational barriers. For example, the barrier in N,N-dimethylcyclopropanecarboxamide was found to be 16.72 ± 0.01 kcal/mole, which can be affected by para-nitro substitution (K. Spaargaren et al., 1971).
Agricultural and Environmental Applications
- N,N-Dimethylcyclopropanecarboxamide and its derivatives have been explored in the field of agriculture. For example, their larvicidal properties against mosquito larvae have been investigated, offering potential for pest control (W. Taylor et al., 1998).
Analytical Applications
- Analytical methods have been developed using gas chromatography for the enantioseparation and determination of N,N-Dimethylcyclopropanecarboxamide in bioconversion broths. This method is crucial for monitoring and controlling bioconversion processes (R. Zheng et al., 2007).
properties
IUPAC Name |
N,N-dimethylcyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7(2)6(8)5-3-4-5/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQLGAFYVKJEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170226 | |
| Record name | N,N-Dimethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylcyclopropanecarboxamide | |
CAS RN |
17696-23-0 | |
| Record name | N,N-Dimethylcyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylcyclopropanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of substituents on the rotational barrier of N,N-Dimethylcyclopropanecarboxamide?
A1: Research utilizing iterative total line shape analysis has revealed that substituents can influence the amide-rotational barrier in N,N-Dimethylcyclopropanecarboxamide. For instance, in a study using CDCl3 as a solvent, N,N-Dimethylcyclopropanecarboxamide exhibited a barrier (ΔG) of 16.72 ± 0.01 kcal/mole. [] Interestingly, the introduction of a para-nitro group in (trans)-2-phenyl-N,N-dimethylcyclopropanecarboxamide led to an increase in the barrier from 17.08 ± 0.01 to 17.40 ± 0.02 kcal/mole. [] This suggests that electronic effects imposed by substituents can impact the energy landscape associated with amide rotation in this molecule.
Q2: How do the cis and trans isomers of substituted N,N-Dimethylcyclopropanecarboxamide differ in their interaction with Lanthanide Shift Reagents?
A2: Studies employing Lanthanide Induced Shifts (LIS) have provided insights into the spatial arrangement of atoms in N,N-Dimethylcyclopropanecarboxamide derivatives. Research has shown that the LIS values adhere to the McConnell-Robertson relation, indicating a dependence on the distance and angle between the lanthanide ion and the observed nucleus. [] Notably, trans isomers consistently exhibit larger LIS values compared to their cis counterparts, suggesting a more favorable interaction geometry with the lanthanide shift reagent. [] This difference in LIS values underscores the importance of stereochemistry in governing the interaction of molecules with other chemical entities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




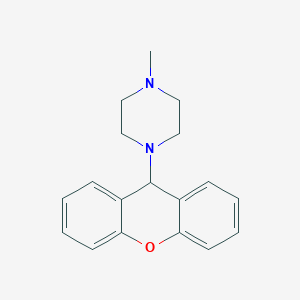
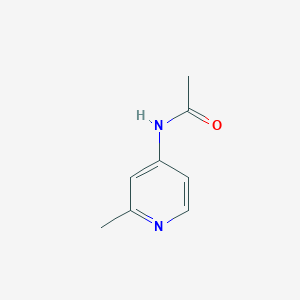

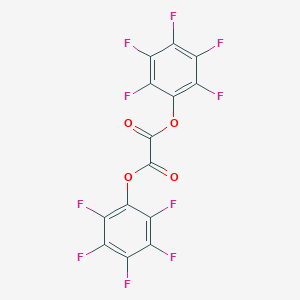
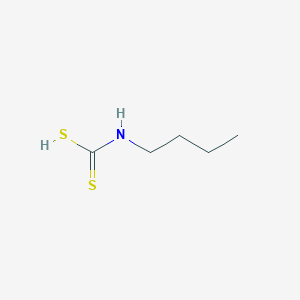

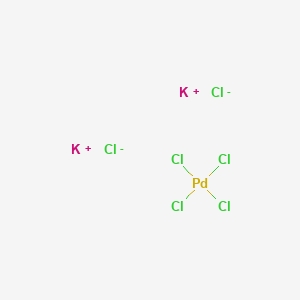

![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)



